

# Navigating the Landscape of VEGFR-2 Inhibition: A Comparative Guide

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## Compound of Interest

Compound Name: Vegfr-2-IN-63

Cat. No.: B15580554

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For researchers, scientists, and professionals in drug development, the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic therapy development. This guide provides a comparative overview of the inhibitory activities of several prominent VEGFR-2 inhibitors, alongside detailed experimental protocols for assessing such activity. While this guide aims to be a comprehensive resource, specific inhibitory data for "**Vegfr-2-IN-63**" is not publicly available at the time of publication. Therefore, we present a comparison of well-characterized alternative compounds to provide a valuable framework for research and development in this area.

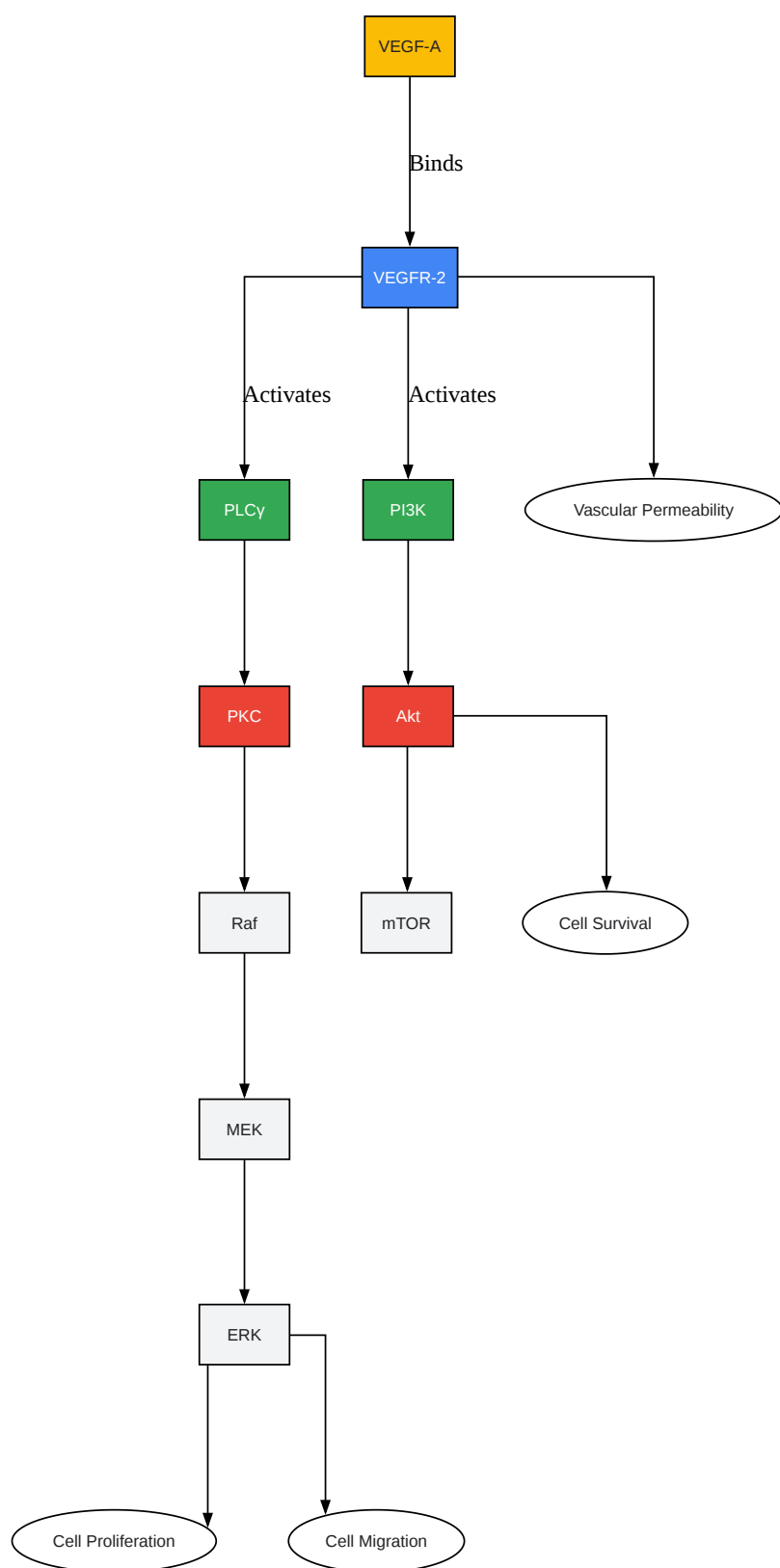
## Comparative Inhibitory Activity of VEGFR-2 Inhibitors

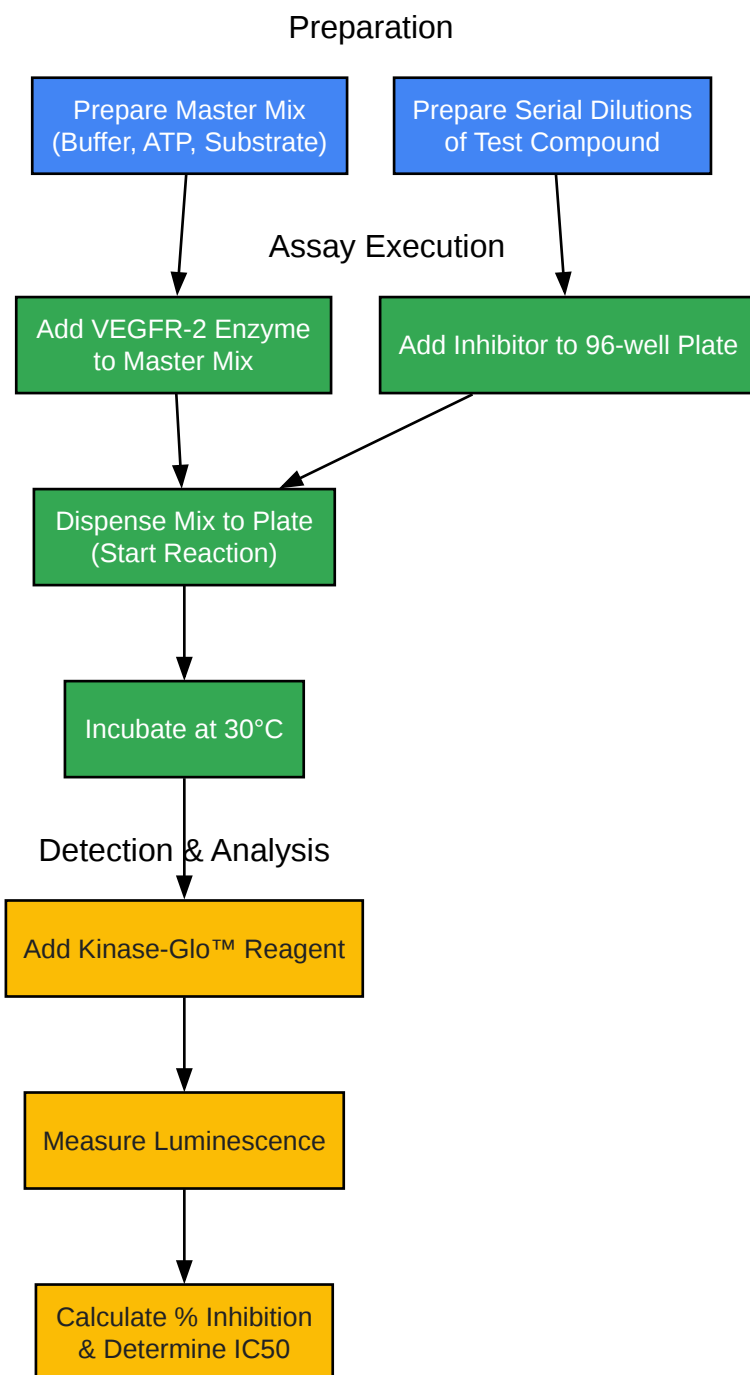
The efficacy of a VEGFR-2 inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the drug required to inhibit 50% of the VEGFR-2 kinase activity. A lower IC<sub>50</sub> value denotes a more potent inhibitor. The table below summarizes the IC<sub>50</sub> values for several well-established VEGFR-2 inhibitors.

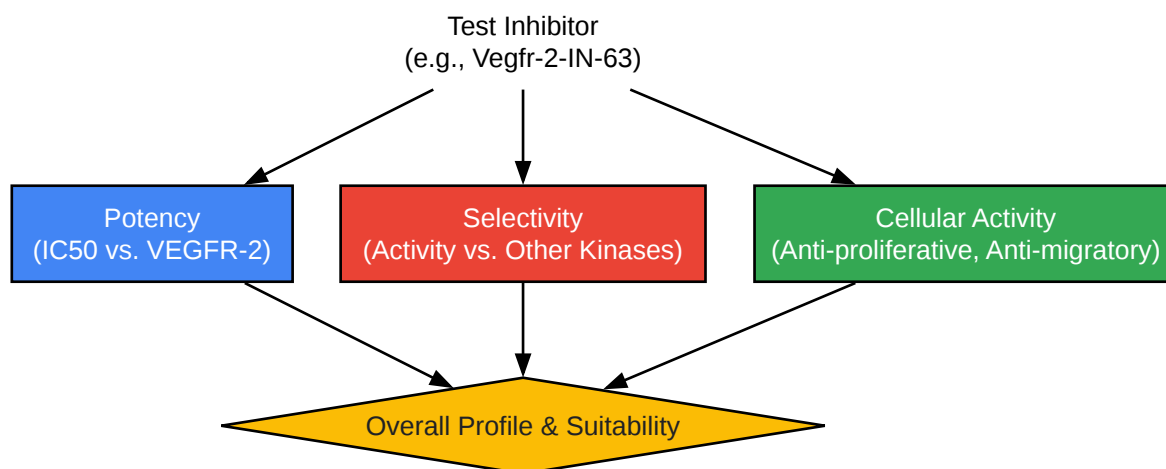
Inhibitor	VEGFR-2 IC50 (nM)	Other Key Targets
Sorafenib	90	Raf-1, B-Raf, VEGFR-3, PDGFR- $\beta$ , c-KIT, Flt-3[1]
Sunitinib	80	PDGFR $\beta$ , c-Kit, VEGFR1[1]
Pazopanib	30	VEGFR1, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms[1]
Axitinib	0.2	VEGFR1, VEGFR3, PDGFR $\beta$ , c-Kit[1]
Lenvatinib	4	VEGFR1, VEGFR3, FGFR1-4, PDGFR $\alpha$ , KIT, RET[1]
Cabozantinib	0.035	c-Met, RET, KIT, VEGFR1/3, FLT3, TIE2, AXL[1]
Regorafenib	4.2 (murine)	VEGFR1, VEGFR3, PDGFR $\beta$ , Kit, RET, Raf-1[1]

## The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][3][4] Key downstream pathways include the PLC $\gamma$ -PKC-MAPK and the PI3K-Akt signaling cascades. [4]







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